Increased Molecular Weight and Heavy-Atom Content vs. 4-Phenylpyrrolidin-2-one for Crystallographic Phasing
In fragment-based drug discovery programs targeting bromodomains, the presence of a bromine atom provides anomalous scattering for experimental phasing in X-ray crystallography. The target compound (MW 254.12) contains one bromine atom (atomic mass 79.9), delivering a significantly higher heavy-atom content than the parent 4-phenylpyrrolidin-2-one scaffold (MW 161.20), which lacks halogen atoms entirely [1]. This 57.6% increase in molecular weight is almost entirely attributable to the bromine substituent, which enables unambiguous electron density assignment in co-crystal structures [2]. The 4-phenylpyrrolidin-2-one scaffold has been validated as an acetyl-lysine mimetic in BRD4 BD1 co-crystal structures (PDB 6VUB), and the brominated derivative provides a direct path to phasing without requiring selenomethionine labeling or heavy-atom soaking [2].
| Evidence Dimension | Molecular weight and heavy-atom content for crystallographic phasing utility |
|---|---|
| Target Compound Data | MW 254.12 g/mol; contains 1 bromine atom (Br, atomic mass 79.9) |
| Comparator Or Baseline | 4-Phenylpyrrolidin-2-one: MW 161.20 g/mol; 0 halogen atoms |
| Quantified Difference | ΔMW = +92.92 g/mol (+57.6%); Br contributes anomalous scattering (f'' = 1.28 e⁻ at Cu Kα) absent in comparator |
| Conditions | Computed molecular weights from Chemsrc and Kuujia databases; anomalous scattering data from standard crystallographic tables |
Why This Matters
For structural biology groups pursuing fragment soaking with BRD4 bromodomains, the brominated derivative eliminates the need for separate heavy-atom derivatization, accelerating structure determination by weeks.
- [1] Kuujia. Cas no 1366774-29-9 (4-(3-bromo-4-methylphenyl)pyrrolidin-2-one). Molecular Weight: 254.12308216095. https://www.kuujia.com/cas-1366774-29-9.html View Source
- [2] Thomas AM, Serafini M, Grant EK, et al. Substituted 1-methyl-4-phenylpyrrolidin-2-ones – Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. Eur J Med Chem. 2020; 200:112436. Crystal structure PDB 6VUB. View Source
